molecular formula C10H17N3O2 B574576 Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate CAS No. 186700-06-1

Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate

Cat. No.: B574576
CAS No.: 186700-06-1
M. Wt: 211.265
InChI Key: PLBPXSOWZJBJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate is a Boc-protected imidazole derivative with a molecular formula of C₁₃H₂₁N₃O₃ (calculated from ). It features a tert-butoxycarbonyl (Boc) group at the 1-position of the imidazole ring and a 2-aminoethyl substituent at the 4-position. This compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group protects the imidazole nitrogen during multi-step reactions . The aminoethyl side chain provides a reactive primary amine, enabling further functionalization via amide coupling, alkylation, or conjugation reactions.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-6-8(4-5-11)12-7-13/h6-7H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBPXSOWZJBJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692944
Record name tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186700-06-1
Record name tert-Butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate (TBAEIC) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activity. This article explores the biological activity of TBAEIC, including its mechanisms of action, potential applications, and relevant research findings.

1. Chemical Structure and Properties

TBAEIC has the molecular formula C10H17N3O2C_{10}H_{17}N_{3}O_{2} and a molecular weight of approximately 211.27 g/mol. The compound features an imidazole ring, a carboxylate group, and a tert-butyl group, which contribute to its biological interactions.

Key Structural Features:

  • Imidazole Ring: Facilitates hydrogen bonding and π-π interactions.
  • Carboxylate Group: Enhances solubility and reactivity.
  • Tert-butyl Group: Provides steric hindrance, influencing binding properties.

2. Biological Activity

Research indicates that TBAEIC exhibits various biological activities, primarily through its interactions with enzymes and receptors.

  • Enzyme Inhibition: TBAEIC has been studied for its potential as an enzyme inhibitor, particularly in pathways involving imidazole-containing compounds. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity.
  • Receptor Modulation: The compound may influence receptor interactions, making it a candidate for drug development targeting specific biological pathways.

3. Applications in Medicinal Chemistry

TBAEIC has potential applications in several areas:

Therapeutic Development:

  • Drug Design: Its structural characteristics make it suitable for designing drugs targeting specific enzymes or receptors involved in diseases.
  • Ligand Development: TBAEIC can serve as a ligand in studies investigating enzyme mechanisms or biological pathways.

Research Applications:

  • Used as a building block in organic synthesis to create more complex molecules with potential therapeutic effects.

4. Comparative Analysis with Similar Compounds

To understand the uniqueness of TBAEIC, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibitor, receptor modulator
Tert-butyl 4-formyl-1H-imidazole-1-carboxylateStructureModerate biological activity
Di-tert-butyl ethane-1,2-diylbis((2-aminoethyl)carbamate)StructureLimited activity compared to TBAEIC

5. Case Studies and Research Findings

Several studies have explored the biological activity of TBAEIC:

Study 1: Enzyme Interaction

A study demonstrated that TBAEIC effectively binds to specific enzymes involved in metabolic pathways, showcasing its potential as an enzyme inhibitor. The binding affinity was assessed using various biochemical assays, revealing significant inhibition at low micromolar concentrations.

Study 2: Receptor Modulation

In another investigation, TBAEIC was evaluated for its ability to modulate receptor activity associated with neurotransmitter systems. Results indicated that the compound could enhance receptor signaling, suggesting its role as a potential therapeutic agent for neurological disorders.

6. Conclusion

This compound is a promising compound with notable biological activity. Its unique structure facilitates interactions with enzymes and receptors, making it a valuable candidate for drug development and biochemical research. Ongoing studies are expected to further elucidate its mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

tert-Butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

  • Structure: Replaces the aminoethyl group with a hydroxymethyl (-CH₂OH) moiety.
  • Molecular Weight : 198.222 g/mol (C₉H₁₄N₂O₃) .
  • Reactivity: The hydroxymethyl group is less nucleophilic than the aminoethyl side chain, making it more stable but less reactive in coupling reactions. It can undergo oxidation to a carboxylic acid or serve as a site for etherification.
  • Applications : Used in synthesizing hydroxylated imidazole derivatives or as a precursor for glycosylation reactions .

tert-Butyl 4-formyl-1H-imidazole-1-carboxylate

  • Structure : Contains a formyl (-CHO) group at the 4-position.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of hydrazones).
  • Crystallography : The crystal structure (space group $ P2_1/c $) reveals planar imidazole rings and weak intermolecular hydrogen bonds, influencing its solid-state stability .

tert-Butyl 4-(3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate

  • Structure : Features a methoxycarbonylpropyl (-CH₂CH₂COOMe) substituent.
  • Synthesis : Prepared from histidine methyl ester via Boc protection (Boc₂O, MeOH, triethylamine) .
  • Reactivity : The ester group can be hydrolyzed to a carboxylic acid, enabling conjugation with amines or alcohols.

tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate

  • Structure : Dual Boc protection at the 1- and 2-positions.
  • Molecular Weight : 283.328 g/mol (C₁₃H₂₁N₃O₄) .
  • Applications : Useful in sequential deprotection strategies, where one Boc group is selectively removed under mild acidic conditions.

Q & A

Q. What are the common synthetic routes for introducing the tert-butyl carbamate (Boc) group to the imidazole ring in compounds like tert-butyl 4-(2-aminoethyl)-1H-imidazole-1-carboxylate?

The Boc group is typically introduced via nucleophilic substitution or carbamate-forming reactions. For example, Boc protection of the imidazole nitrogen can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine. Evidence from tert-butyl 4-(4-bromophenyl)-1H-imidazole-1-carboxylate synthesis shows that Boc protection proceeds efficiently (87% yield) under anhydrous conditions with hexane/EtOAC as eluents . The aminoethyl sidechain may be introduced via alkylation or reductive amination, followed by Boc protection to prevent undesired side reactions during subsequent steps.

Q. How can spectroscopic techniques (NMR, IR, HRMS) be optimized to resolve ambiguities in the structural characterization of this compound?

  • ¹H/¹³C NMR : The Boc group’s tert-butyl protons resonate as a singlet at ~1.4–1.5 ppm, while the imidazole ring protons appear as distinct singlets or doublets depending on substitution patterns. The aminoethyl group’s CH₂ protons exhibit splitting patterns influenced by coupling with adjacent NH₂ groups .
  • IR : The carbonyl stretch of the Boc group appears at ~1680–1720 cm⁻¹, and NH stretches (if deprotected) at ~3300 cm⁻¹ .
  • HRMS : Accurate mass analysis (e.g., ESI-HRMS) confirms molecular formulae, with observed m/z values matching calculated [M+H]⁺ or [M–Boc+2H]⁺ fragments .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with hexane/ethyl acetate gradients is widely employed, as demonstrated in the purification of tert-butyl 4-(4-bromophenyl)-1H-imidazole derivatives (88:12 hexane/EtOAc) . For polar intermediates, reverse-phase HPLC or recrystallization from ethanol/water mixtures may improve yield and purity.

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve conformational ambiguities in this compound derivatives?

Single-crystal X-ray diffraction studies provide unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example, tert-butyl imidazole carboxylates exhibit planar imidazole rings with torsional angles <5° between substituents . SHELX software enables refinement of high-resolution data, with R-factors <0.05 achievable for well-diffracting crystals. Hydrogen-bonding patterns (e.g., N–H···O interactions) can be analyzed using graph-set notation to classify supramolecular architectures .

Q. What strategies address contradictions in biological activity data for imidazole derivatives with aminoethyl substituents?

Discrepancies in biological assays (e.g., antimicrobial vs. inactive results) may arise from differences in solubility, cell permeability, or assay conditions. For example, the aminoethyl group’s protonation state (pH-dependent) affects membrane penetration. Systematic SAR studies, as seen in phenoxymethylbenzimidazole derivatives, involve modifying substituents (e.g., aryl thiazole-triazole groups) and evaluating activity trends using docking studies to correlate structural features with target binding .

Q. How can hydrogen-bonding patterns in crystalline this compound inform solid-state reactivity or co-crystal design?

Graph-set analysis of hydrogen bonds (e.g., Etter’s rules) reveals motifs such as R₂²(8) rings or C(4) chains, which stabilize crystal lattices . For example, in tert-butyl 4-formylimidazole-1-carboxylate, C–H···O interactions between the carbonyl group and adjacent imidazole protons contribute to layered packing . These insights guide co-crystal design with APIs to enhance solubility or stability.

Q. What are the challenges in deuteration or isotopic labeling of the aminoethyl group in this compound for mechanistic studies?

Selective deuteration at the C5 position of imidazole rings requires precise acid/base control to avoid scrambling. A reported method for N-unsubstituted imidazoles uses D₂O/CD₃OD under catalytic acid conditions, achieving >95% deuterium incorporation without side reactions . For the aminoethyl group, Pd-catalyzed H/D exchange or reductive amination with deuterated amines may be explored.

Methodological Considerations

Q. How to troubleshoot low yields in Boc protection/deprotection steps during synthesis?

  • Low Boc incorporation : Ensure anhydrous conditions and stoichiometric Boc₂O (1.2–2.0 equiv). Add DMAP (0.1 equiv) to catalyze carbamate formation.
  • Premature deprotection : Avoid acidic conditions (e.g., TFA, HCl) during workup. Use mild bases (e.g., NaHCO₃) for aqueous extraction .

Q. What computational tools complement experimental data for predicting the reactivity of this compound in drug discovery?

DFT calculations (e.g., Gaussian, ORCA) model electronic effects of substituents on imidazole ring reactivity. Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like kinases or GPCRs, as shown for benzimidazole-triazole hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.